4-Bromo-2,5-dichloroaniline
Overview
Description
4-Bromo-2,5-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process begins with 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, the this compound is obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, two chlorine atoms, and an amine group attached to a benzene ring . The molecular weight is 240.913 Da .Chemical Reactions Analysis
This compound can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also be a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.913 Da .Scientific Research Applications
Antimicrobial Activity
4-Bromo-2,5-dichloroaniline and its derivatives exhibit promising antimicrobial properties. For example, 2-hydroxy-5-bromobenzoyl derivatives of 2,5-dichloroaniline were found to have strong antibacterial activities against Staphylococcus aureus in vitro, highlighting their potential in developing new antimicrobial agents (Kimura et al., 1962).
Crystal Structure and Chemical Analysis
Studies on the crystal structure and chemical properties of halogeno-aniline derivatives, including this compound, have been conducted to understand their molecular configurations and reactions. For instance, an X-ray study of 2,5-dichloroaniline revealed insights into its crystal structure, which can be pertinent to the understanding of similar compounds (Sakurai et al., 1963).
Environmental Impact and Bioremediation
Research into the environmental impact of chloroaniline compounds, including derivatives of this compound, has led to the exploration of bioremediation strategies. Microorganisms from methanogenic aquifers, for instance, have been found capable of dehalogenating chloroanilines, suggesting potential approaches for cleaning environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Electrochemical Properties
The electrochemical oxidation of halogenoanilines, including this compound, has been studied in different solutions. These studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is important for their application in various industries (Kádár et al., 2001).
Analytical Chemistry
This compound has been used in analytical chemistry, for example, in the identification and quantification of contaminants in color additives. This demonstrates its utility in complex chemical analyses and quality control processes (Weisz & Andrzejewski, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dibromoaniline have been used as starting materials to synthesize acetylenic amines, which are used as ligands to prepare the bis-amido complex of ti(iv) .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.05 (iLOGP), 3.75 (XLOGP3), 3.35 (WLOGP), 3.41 (MLOGP), and 3.1 (SILICOS-IT), with a consensus Log Po/w of 3.13 .
Properties
IUPAC Name |
4-bromo-2,5-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFVZDKSRPFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294145 | |
Record name | 4-Bromo-2,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-27-8 | |
Record name | 1940-27-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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